

"isomers and analogs of 10(Z)-Heptadecenyl acetate"

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Compound of Interest

Compound Name: **10(Z)-Heptadecenyl acetate**

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An In-depth Technical Guide to the Isomers and Analogs of **10(Z)-Heptadecenyl Acetate**

Introduction

10(Z)-Heptadecenyl acetate is a long-chain unsaturated fatty acid acetate.^[1] Compounds of this class are pivotal in chemical ecology, frequently acting as intraspecific chemical messengers, or pheromones, in insects.^{[2][3]} These molecules are typically volatile and are detected by specialized olfactory receptor neurons, triggering specific behavioral responses such as mating, aggregation, or alarm.^{[2][4]} The biological specificity of these signals often depends on the precise geometry (Z/E isomerism) and position of double bonds within the hydrocarbon chain, as well as the presence of other minor components in a pheromone blend.

The study of isomers and the synthesis of structural analogs of known pheromones like **10(Z)-heptadecenyl acetate** are crucial for several reasons. First, synthesis is often required to confirm the structure of a natural product that is typically isolated in minute quantities.^[5] Second, analogs are synthesized to probe the structure-activity relationship (SAR), providing insights into the molecular features required for binding to specific pheromone receptors. Finally, potent and selective analogs can be developed for practical applications in integrated pest management (IPM) strategies, such as mating disruption or mass trapping.^{[5][6]}

This technical guide provides a comprehensive overview of **10(Z)-heptadecenyl acetate**, its isomers, and functional analogs. It covers their chemical properties, detailed synthetic protocols, mechanisms of biological action, and methods for biological evaluation, aimed at researchers in chemical ecology, organic synthesis, and drug development.

Chemical Profile and Isomerism

10(Z)-Heptadecenyl acetate is chemically defined as the acetate ester of (Z)-10-heptadecen-1-ol.

- Molecular Formula: $C_{19}H_{36}O_2$ [1]
- Molecular Weight: 296.49 g/mol [1]
- CAS Number: 73010-82-9[1]
- Structure: A 17-carbon chain with a cis (Z) double bond between carbons 10 and 11, and an acetate group at the C1 position.

Isomers of **10(Z)-heptadecenyl acetate** can include:

- Geometric Isomers: The most common isomer would be the trans or (E) isomer, 10(E)-heptadecenyl acetate. The ratio of Z/E isomers is often critical for biological activity in insect pheromone blends.
- Positional Isomers: The double bond could be located at different positions along the C17 backbone (e.g., 9(Z)-, 11(Z)-, 12(Z)-heptadecenyl acetate).
- Structural Isomers: These could include branched-chain variations.

Analogs of Heptadecenyl Acetate

Analogs are compounds with structural similarities to the parent molecule. In the context of insect pheromones, analogs typically involve variations in chain length, the number and position of double bonds, and modifications to the functional group. The study of analogs helps to define the structural requirements for receptor binding and biological activity.

Quantitative Data on Pheromone Analogs

The following table summarizes quantitative data for various long-chain acetate pheromones, which serve as functional analogs and illustrate the principles of structure-activity relationships in this class of compounds.

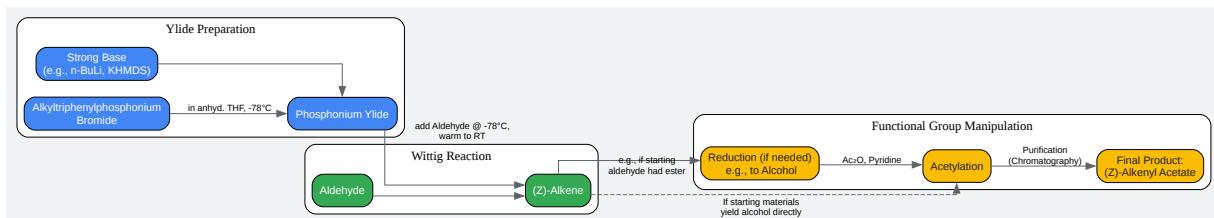
Compound Name	Target Insect Species	Biological Activity	Quantitative Data	Reference(s)
(Z)-8-Dodecenyl acetate	Grapholita molesta (Oriental Fruit Moth)	Major Pheromone Component	Z/E ratio of 100:7; ~0.1–0.2 ng/female/hour	[7]
(E,E)-8,10-Dodecadien-1-ol (Codlemone)	Cydia pomonella (Codling Moth)	Major Pheromone Component	-	[8]
F(10,11)-Codlemone (Halogenated Analog)	Cydia pomonella (Codling Moth)	Pheromone Agonist	More attractive than codlemone in field traps	[8]
(Z)-9-Tetradecenyl acetate	Spodoptera frugiperda (Fall Armyworm)	Pheromone Component	-	[9]
(Z)-11-Hexadecenyl acetate	Helicoverpa armigera (Cotton Bollworm)	Major Pheromone Component	Most common aldehyde pheromone component, used by 119 species	[9]
(Z)-11-Octadecenyl acetate	Drosophila melanogaster (Fruit Fly)	Pheromone Component	-	[10]
(Z)-13-Octadecenyl acetate	Zeuzera pyrina (Leopard Moth)	Minor Pheromone Component	-	[10]

Synthesis of Unsaturated Acetates

The synthesis of specific isomers of long-chain unsaturated acetates like **10(Z)-heptadecenyl acetate** requires stereoselective methods for constructing the carbon-carbon double bond. The Wittig reaction is a classic and reliable method for creating Z-alkenes.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a (Z)-alkenyl acetate via the Wittig reaction.



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Caption: General workflow for the synthesis of (Z)-alkenyl acetates.

Detailed Experimental Protocol: Synthesis of a (Z)-Alkenyl Acetate via Wittig Reaction

This protocol is a representative example for the synthesis of a (Z)-alkenyl acetate, adapted from established methods for pheromone synthesis.[\[11\]](#)[\[12\]](#)

Step 1: Preparation of the Phosphonium Ylide

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the appropriate alkyltriphenylphosphonium bromide salt (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a stoichiometric amount of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).
- Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.

Step 2: Wittig Reaction

- Slowly add a solution of the corresponding aldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification of the Alkene/Alcohol

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with diethyl ether (3x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Concentrate the solution in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
- Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkenol.

Step 4: Acetylation

- To the purified (Z)-alkenol (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.5 eq).[\[13\]](#)
- Stir the reaction at room temperature for 12 hours.
- Quench the reaction with water and extract the product with diethyl ether.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the final product, **10(Z)-heptadecenyl acetate** or its analog, by column chromatography on silica gel.

Step 5: Characterization

- Confirm the structure and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[11\]](#)

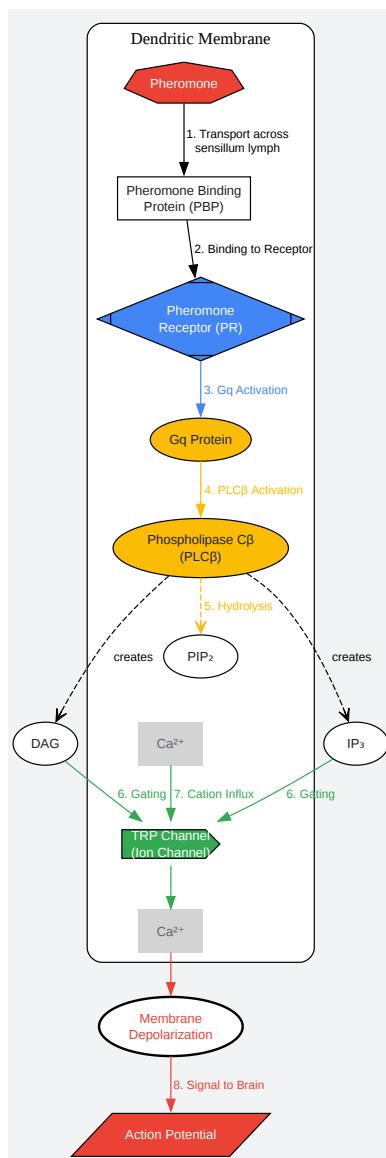
Mechanism of Action: Pheromone Signaling

Volatile pheromones like heptadecenyl acetate are detected by olfactory receptor neurons (ORNs) located in specialized hair-like structures on the insect's antennae called sensilla.[\[2\]](#)[\[4\]](#) The binding of a pheromone molecule to a specific Pheromone Receptor (PR) initiates a signal transduction cascade that leads to the depolarization of the neuron and the firing of an action potential.

While some insect odorant receptors function as ligand-gated ion channels, the predominant model for moth pheromone reception involves a G-protein coupled pathway.[\[2\]](#)[\[14\]](#)

Generalized Pheromone Signaling Pathway

The diagram below outlines the key steps in the G-protein mediated signaling pathway for moth pheromones.



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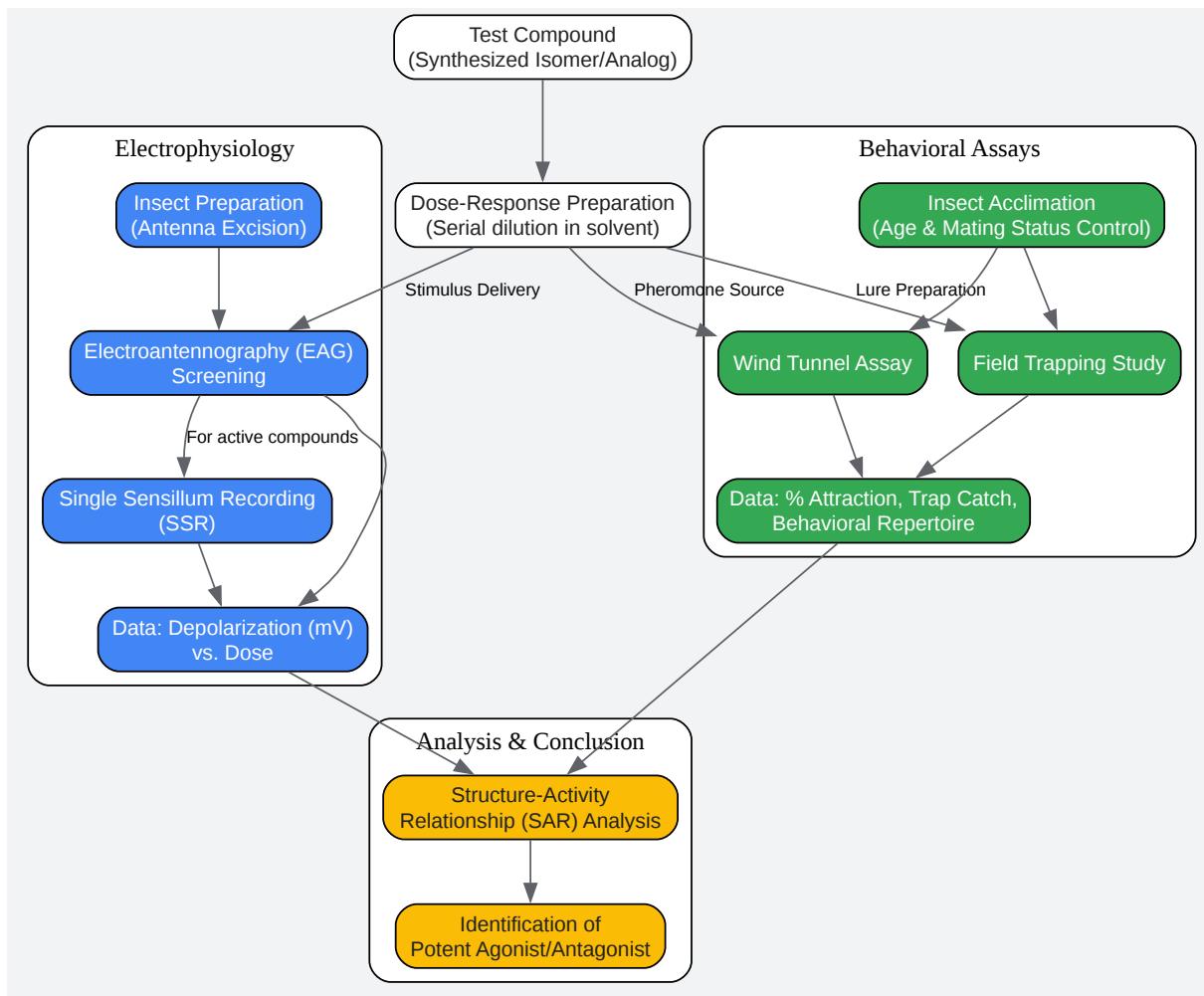
Caption: Generalized G-protein coupled pheromone signaling pathway in moths.[\[2\]](#)

Biological Evaluation: Bioassays

Determining the biological activity of synthetic isomers and analogs is essential. This is achieved through a combination of electrophysiological and behavioral bioassays.[\[15\]](#)[\[16\]](#)

Bioassay Experimental Workflow

The following diagram shows a typical workflow for the biological evaluation of a candidate pheromone component.



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Caption: Experimental workflow for pheromone bioassays.

Key Experimental Protocols

Protocol 1: Electroantennography (EAG) EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.[\[7\]](#)

- Insect Preparation: An adult insect (typically a male for female-produced sex pheromones) is immobilized, and the head is excised. Alternatively, the whole insect can be used.

- **Electrode Placement:** A recording electrode is placed in contact with the distal tip of the antenna, and a reference electrode is inserted into the head or abdomen.
- **Stimulus Delivery:** A defined volume of air is passed over a filter paper loaded with a known amount of the test compound (dissolved in a solvent like hexane and allowed to evaporate). This puff of scented air is directed over the antenna.
- **Data Recording:** The voltage difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation represents the summed depolarization of many ORNs, known as the EAG response.
- **Analysis:** The amplitude of the EAG response (in millivolts) is compared across different compounds and concentrations to determine relative activity.

Protocol 2: Wind Tunnel Behavioral Assay This assay assesses the behavioral response of an insect to a pheromone source in a controlled environment that mimics natural conditions.[\[15\]](#) [\[16\]](#)

- **Setup:** A wind tunnel is used to create a laminar airflow of a specific velocity. A dispenser (e.g., filter paper or rubber septum) loaded with the test compound is placed at the upwind end of the tunnel.
- **Insect Release:** Insects (e.g., male moths) are released from a platform at the downwind end.
- **Observation:** The flight behavior of the insects is recorded. Key behaviors scored include activation (wing fanning), take-off, upwind flight (anemotaxis), casting (zig-zag flight), and contact with the source.
- **Analysis:** The percentage of insects exhibiting each behavior is calculated and compared between the test compound and a control (solvent only) or a standard (the natural pheromone). This allows for the classification of the compound as an attractant, repellent, or behavioral antagonist.

Conclusion

10(Z)-Heptadecenyl acetate belongs to a well-studied class of molecules that are fundamental to insect communication. Understanding its isomers and analogs is key to deciphering the intricacies of chemical signaling and developing environmentally benign pest control strategies. The combination of stereoselective organic synthesis, detailed electrophysiological and behavioral bioassays, and a growing understanding of the underlying signal transduction pathways provides a powerful toolkit for researchers in this field. Future work will likely focus on identifying the specific receptors for these compounds and exploring novel analogs, including those with enhanced stability or activity, for field applications.

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